

Mefloquine-d10 Hydrochloride: A Technical Guide for Advanced Analytical Applications

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Compound of Interest

Compound Name:	Mefloquine-d10 Hydrochloride
CAS No.:	1217653-15-0
Cat. No.:	B564739

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This guide provides an in-depth exploration of the chemical properties and applications of **Mefloquine-d10 Hydrochloride**, an essential tool for researchers, scientists, and drug development professionals. Its primary role as a stable isotope-labeled internal standard in bioanalytical and pharmacokinetic studies is critical for ensuring the accuracy and reliability of quantitative analyses.

Introduction: The Significance of Isotopic Labeling in Quantitative Analysis

Mefloquine, an antimalarial agent, requires precise quantification in biological matrices to understand its pharmacokinetic profile and ensure therapeutic efficacy.^{[1][2]} **Mefloquine-d10 Hydrochloride** (CAS: 1217653-15-0) is a deuterated analog of Mefloquine Hydrochloride, designed to serve as an ideal internal standard for mass spectrometry-based analytical methods.^{[3][4][5]} The incorporation of ten deuterium atoms results in a molecule that is chemically identical to the parent drug but has a distinct, higher molecular weight. This mass difference is the cornerstone of its utility, allowing for its differentiation from the unlabeled analyte by a mass spectrometer, while ensuring it co-elutes and experiences similar ionization and matrix effects during analysis. This co-behavior is paramount for correcting for sample loss

during preparation and for variations in instrument response, thereby yielding highly accurate and precise quantification of mefloquine.

Core Chemical and Physical Properties

The fundamental properties of **Mefloquine-d10 Hydrochloride** are summarized in the table below. These properties are crucial for its handling, storage, and application in analytical method development.

Property	Value	Source(s)
Chemical Name	(α S)-rel- α -(2R)-2-(Piperidinyl-d9)-2,8-bis(trifluoromethyl)-4-quinolinemethanol-d1 hydrochloride	[5][6]
CAS Number	1217653-15-0	[3][4]
Molecular Formula	C ₁₇ H ₇ D ₁₀ ClF ₆ N ₂ O	[3][4]
Molecular Weight	424.83 g/mol	[3][4][5]
Appearance	White to off-white crystalline solid	[7]
Solubility	Slightly soluble in water. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).	[7]
Melting Point	Approximately 250-254 °C (decomposes) (for non-deuterated form)	[7]
Storage	Store at -20°C for long-term stability.	

Synthesis and Characterization

Synthesis of Mefloquine

The synthesis of the parent compound, mefloquine, was first reported in the 1970s.[8] Various synthetic routes have since been developed, often involving the reaction of a lithiated 4-bromo-2,8-bis(trifluoromethyl)quinoline with an N-protected 2-piperidinecarboxaldehyde.[6] The erythro-configuration of the final product is crucial for its antimalarial activity.

Deuteration Strategy

While specific synthetic details for **Mefloquine-d10 Hydrochloride** are proprietary to the manufacturers, the deuteration is strategically placed on the piperidine ring and the methanolic carbon. This is typically achieved by using deuterated precursors during the synthesis. The rationale for this placement is to ensure the deuterium labels are in positions that are not susceptible to chemical exchange under typical physiological or analytical conditions, thus guaranteeing the isotopic stability of the internal standard.

Analytical Characterization

The identity and purity of **Mefloquine-d10 Hydrochloride** are confirmed using a combination of analytical techniques:

- Mass Spectrometry (MS): Confirms the molecular weight and isotopic enrichment.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Verifies the chemical structure and the positions of the deuterium labels. The absence of proton signals at the deuterated positions in the ^1H NMR spectrum is a key indicator of successful labeling.
- High-Performance Liquid Chromatography (HPLC): Assesses the chemical purity of the compound.

Application as an Internal Standard in LC-MS/MS Bioanalysis

Mefloquine-d10 Hydrochloride is the internal standard of choice for the sensitive and selective quantification of mefloquine in biological samples such as plasma, serum, and whole blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

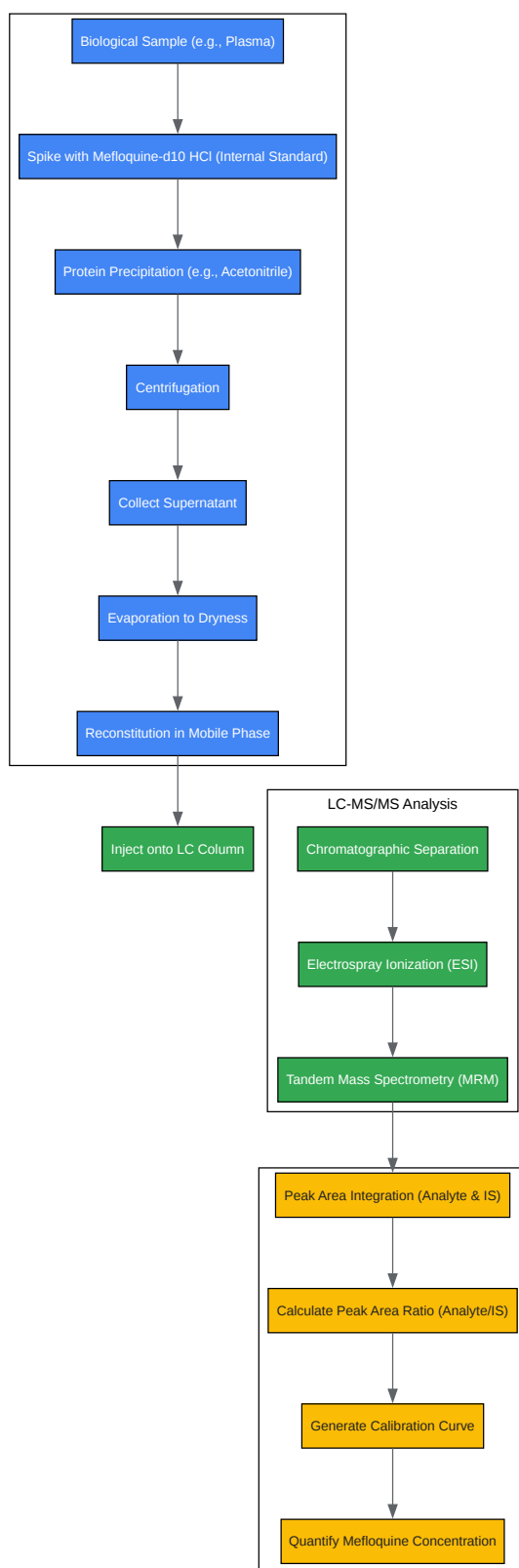
The Rationale for Using a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative bioanalysis for several reasons:

- **Minimization of Matrix Effects:** Biological matrices are complex and can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. As the SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. The ratio of the analyte signal to the internal standard signal remains constant, thus correcting for these effects.
- **Correction for Extraction Variability:** During sample preparation, some amount of the analyte may be lost. The SIL internal standard is added at the beginning of the sample preparation process and is lost to the same extent as the analyte. This allows for accurate correction for any recovery inconsistencies.
- **Improved Precision and Accuracy:** By accounting for variations in sample preparation and instrument response, the use of a SIL internal standard significantly improves the precision and accuracy of the analytical method.

Experimental Workflow for Mefloquine Quantification

The following diagram illustrates a typical workflow for the quantification of mefloquine in a biological matrix using **Mefloquine-d10 Hydrochloride** as an internal standard.



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